

Foreword: The Strategic Value of a Functionalized Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-1H-indazole-3-carbaldehyde

Cat. No.: B1524217

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In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of kinase inhibitors and other targeted therapeutics.^[1] Its unique bioisosteric relationship with indole, combined with its capacity for critical hydrogen bonding, makes it a cornerstone of contemporary drug design.^[2] This guide focuses on a particularly valuable derivative: **7-Bromo-1H-indazole-3-carbaldehyde**. The strategic placement of a bromine atom at the 7-position and an aldehyde at the 3-position transforms the simple indazole core into a versatile and powerful building block. The C3-aldehyde provides a reactive handle for a host of transformations, while the C7-bromide opens the door to modern cross-coupling chemistries, allowing for the systematic exploration of chemical space. This document serves as a technical primer for researchers, offering in-depth insights into the physical properties, synthesis, handling, and strategic application of this important intermediate.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of successful and reproducible research. The data for **7-Bromo-1H-indazole-3-carbaldehyde** is summarized below.

Property	Value	Source
CAS Number	887576-89-8	[3]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[3]
Molecular Weight	225.04 g/mol	[3]
Appearance	Solid	
Purity	≥95% (typical commercial grade)	
Melting Point	Data not available. For comparison, the 5-bromo isomer melts at 222 °C and the parent 1H-indazole-3-carbaldehyde melts at 141 °C. [2]	N/A
Solubility	Inferred: Poor in water; soluble in polar aprotic solvents (DMSO, DMF, THF) and chlorinated solvents (DCM, Chloroform); moderately soluble in lower alcohols (Methanol, Ethanol).	N/A
Storage Conditions	Store at -20°C, sealed under inert gas, and protected from moisture and light.	

Expert Analysis of Physical Properties

- **Melting Point:** While an experimentally determined melting point is not available in surveyed literature, we can infer its behavior. The extensive hydrogen bonding potential via the N-H group and the polar aldehyde, combined with the molecule's planarity, suggests a relatively high melting point, likely falling between that of the parent compound and its 5-bromo isomer. This high melting point is indicative of a stable crystal lattice, which is a common characteristic of such planar heterocyclic systems.

- **Solubility Profile:** The molecule's solubility is a tale of two parts. The polar N-H and aldehyde moieties grant some affinity for polar solvents, while the bicyclic aromatic system and the heavy bromine atom contribute significant nonpolar character. This duality explains its poor solubility in water and alkanes but excellent solubility in solvents like DMSO and DMF, which can disrupt the intermolecular hydrogen bonds and solvate both the polar and nonpolar regions. This profile is critical for selecting appropriate solvent systems for both chemical reactions and purification processes like column chromatography.

The Spectroscopic Fingerprint: Characterization & Quality Control

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research compound. Below is an expert prediction of the key spectral features of **7-Bromo-1H-indazole-3-carbaldehyde**, grounded in the analysis of analogous structures.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is the most informative tool for structural confirmation.
 - **Aldehyde Proton (CHO):** A sharp singlet is expected far downfield, typically in the δ 9.9-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
 - **Indazole N-H Proton:** A broad singlet, often observed between δ 13.0-14.5 ppm in DMSO- d_6 , which will be exchangeable with D_2O . Its broadness is due to quadrupole broadening and exchange.
 - **Aromatic Protons:** The benzene portion of the molecule will display a characteristic three-proton spin system. We predict:
 - **H4:** A doublet of doublets or triplet around δ 8.0-8.2 ppm.
 - **H5:** A triplet around δ 7.3-7.5 ppm.
 - **H6:** A doublet of doublets or triplet around δ 7.6-7.8 ppm. The exact splitting will depend on the coupling constants between these adjacent protons.
- **¹³C NMR:** The carbon spectrum complements the proton data.

- Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, expected around δ 185-188 ppm.
- Aromatic & Heterocyclic Carbons: A series of signals between δ 110-145 ppm. The carbon bearing the bromine (C7) will be shifted upfield relative to the others due to the "heavy atom effect," while C3, attached to the electron-withdrawing aldehyde, will be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

- N-H Stretch: A broad absorption band in the region of 3100-3300 cm^{-1} is characteristic of the indazole N-H bond.
- C=O Stretch: A strong, sharp absorption band around 1660-1680 cm^{-1} is the unmistakable signature of the conjugated aldehyde carbonyl group.
- C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm^{-1} region.
- C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

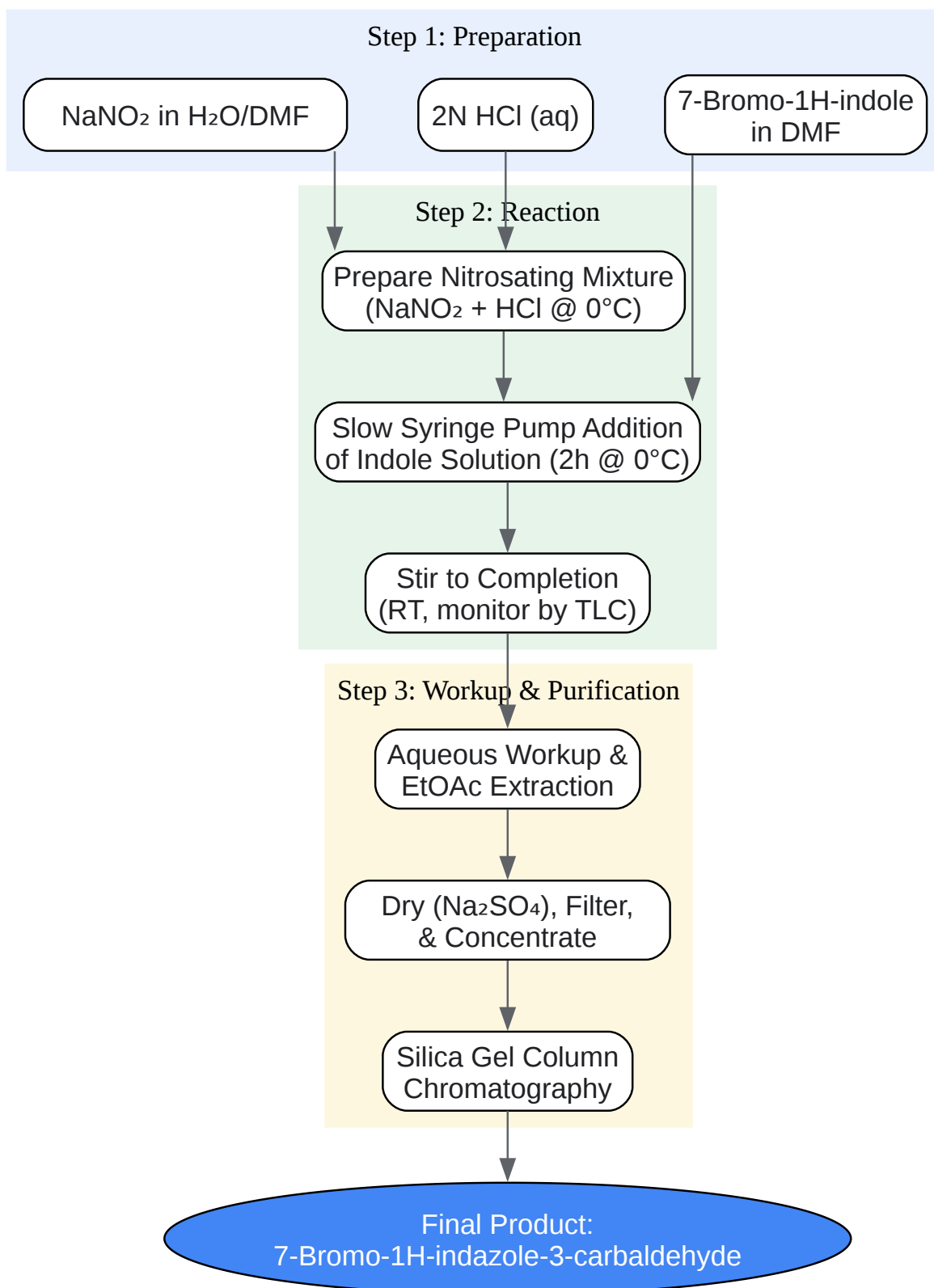
- Molecular Ion Peak (M^+): The key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine. One peak will correspond to the molecule containing ^{79}Br and the other to the molecule containing ^{81}Br . These peaks will be of nearly equal intensity (approx. 1:1 ratio) and separated by 2 m/z units (e.g., at m/z = 224 and 226). This isotopic signature is definitive proof of a monobrominated compound.

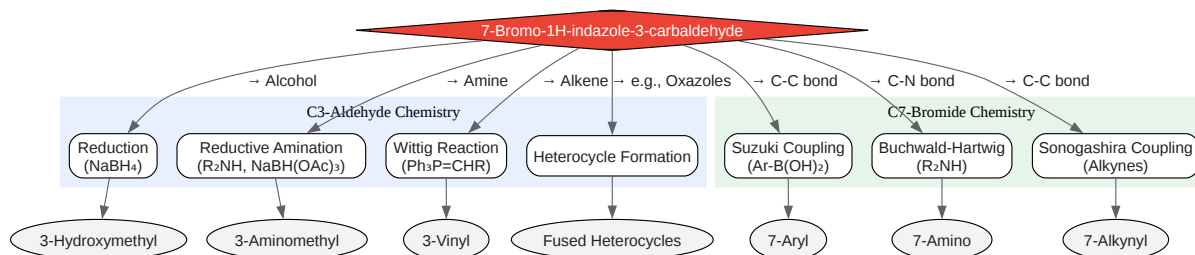
Synthesis and Purification Protocol

The most reliable and versatile route to 1H-indazole-3-carbaldehydes is the acid-mediated nitrosative rearrangement of the corresponding 1H-indole.^{[2][5]} This method is proven to be effective for a wide range of substituted indoles. The following protocol has been adapted from established literature procedures for this specific target molecule.^{[2][6]}

Causality: The reaction proceeds via electrophilic nitrosation at the electron-rich C3 position of the indole. The resulting oxime intermediate undergoes a ring-opening followed by a recyclization step, driven by the formation of the stable indazole ring system.[2] A slow addition of the indole to the nitrosating agent is critical to maintain a low concentration of the starting material, thereby preventing undesired dimerization and other side reactions.[5]

Recommended Synthesis Workflow





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- To cite this document: BenchChem. [Foreword: The Strategic Value of a Functionalized Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at:

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